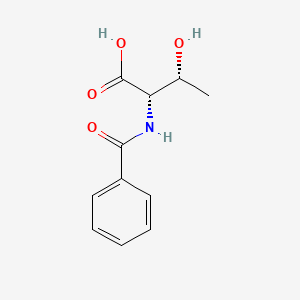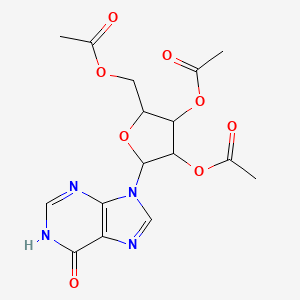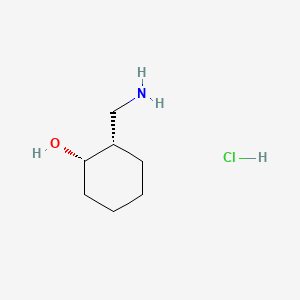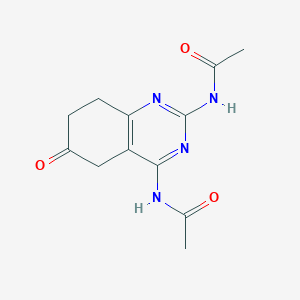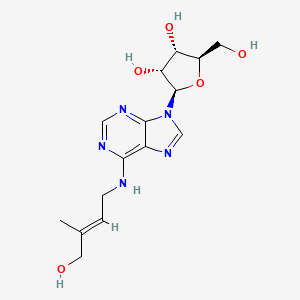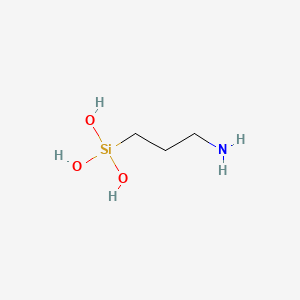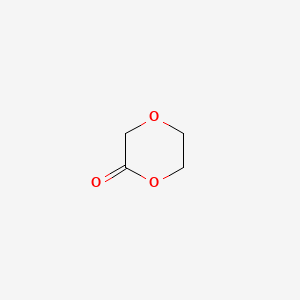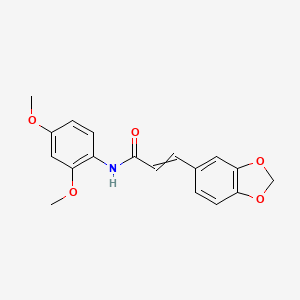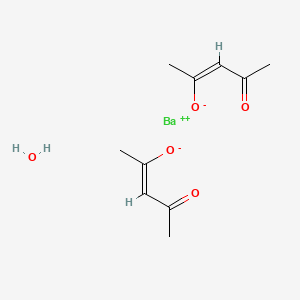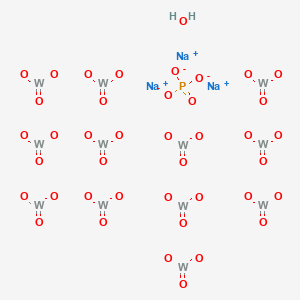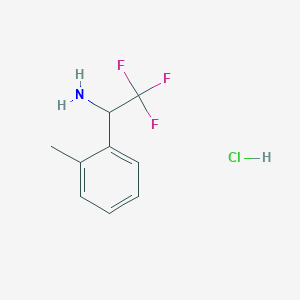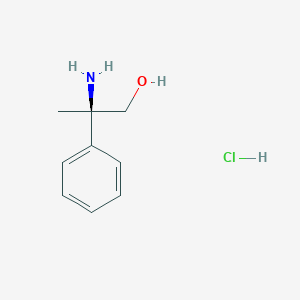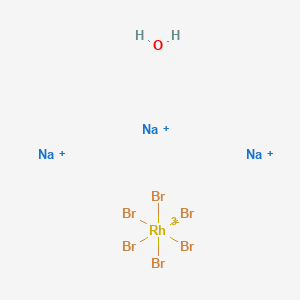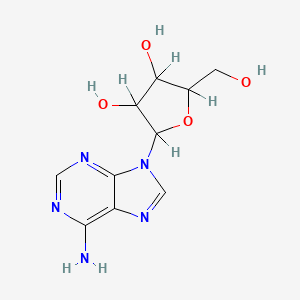
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biological processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research to study DNA and RNA mechanisms.
科学的研究の応用
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: To study DNA and RNA mechanisms, including replication and transcription.
Medicine: As a potential therapeutic agent in antiviral and anticancer treatments.
Industry: Used in the production of nucleoside analogs for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the glycosylation of 6-aminopurine with a protected sugar derivative. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The protected sugar is then deprotected under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of substituted purine derivatives.
作用機序
The compound exerts its effects by incorporating into DNA or RNA, thereby interfering with normal nucleic acid function. It can act as a chain terminator during DNA replication or transcription, leading to the inhibition of these processes. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
2-Aminopurine: A fluorescent analog used to study DNA conformation.
Deoxyadenosine: A deoxy derivative of adenosine.
Uniqueness
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structural modifications, which allow it to be used as a versatile tool in scientific research. Its ability to incorporate into nucleic acids and interfere with their function makes it valuable in studying various biological processes and developing therapeutic agents.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves the protection of the hydroxyl groups followed by the introduction of the purine ring and the deprotection of the hydroxyl groups.", "Starting Materials": [ "D-glucose", "6-chloropurine", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Protection of the hydroxyl groups of D-glucose using acetic anhydride and triethylamine", "Introduction of the purine ring by reacting 6-chloropurine with the protected D-glucose in the presence of sodium borohydride", "Deprotection of the hydroxyl groups using hydrochloric acid and sodium hydroxide", "Purification of the product using ethanol and water" ] } | |
CAS番号 |
3228-71-5 |
分子式 |
C10H13N5O4 |
分子量 |
267.24 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10+/m1/s1 |
InChIキー |
OIRDTQYFTABQOQ-KMPDEGCQSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Color/Form |
Crystals from water Needles from wate |
melting_point |
500 to 518 °F (NTP, 1992) 257.0-257.5 °C (0.4 H2O) |
物理的記述 |
Vidarabine is a white to off-white crystalline powder. (NTP, 1992) |
溶解性 |
[ug/mL] less than 1 mg/mL at 70° F (NTP, 1992) The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/ In water, 8.23X10+3 mg/L at 25 °C (est) |
蒸気圧 |
6.0X10-15 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


